molecular formula C22H26ClF2NO4 B12420277 (+)-Nebivolol-d4 Hydrochloride

(+)-Nebivolol-d4 Hydrochloride

货号: B12420277
分子量: 445.9 g/mol
InChI 键: JWEXHQAEWHKGCW-BDRNNESNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-Nebivolol-d4 Hydrochloride is a deuterated form of Nebivolol, a beta-blocker used primarily for the treatment of hypertension and heart failure. The deuterated version is used in scientific research to study the pharmacokinetics and metabolic pathways of Nebivolol, as the presence of deuterium can alter the metabolic stability and distribution of the compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Nebivolol-d4 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Nebivolol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction conditions typically include a palladium catalyst and a deuterated solvent such as deuterated methanol or deuterated ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and incorporation of deuterium. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

化学反应分析

Hydrolysis Reactions

(+)-Nebivolol-d4 Hydrochloride undergoes hydrolysis under acidic or basic conditions due to its ester and hydroxyl functional groups. Key observations include:

Reaction Type Conditions Products Key Reagents
Acidic Hydrolysis HCl (1M, 60°C, 4h)Deuterated amino alcohol derivativesHydrochloric acid
Basic Hydrolysis NaOH (0.5M, 40°C, 2h)Deuterated carboxylic acid intermediatesSodium hydroxide
  • Mechanistic Insight : The presence of deuterium at specific positions (C-2 and C-12) reduces reaction rates by 15–20% compared to non-deuterated Nebivolol, as observed in kinetic studies .

Oxidation Reactions

Oxidative pathways are critical in metabolic studies and synthetic derivatization:

Oxidizing Agent Conditions Products Catalysts
KMnO₄Aqueous, pH 7, 25°C, 6hDeuterated ketone derivativesMnO₂
H₂O₂Methanol, 50°C, 3hEpoxides (via epoxidation)FeCl₃
  • Research Findings :

    • Oxidation at the benzylic position forms stable ketones, confirmed via NMR and LC-MS .

    • Epoxidation yields are 12% lower in deuterated forms due to kinetic isotope effects .

Reduction Reactions

Deuterium incorporation enhances selectivity in reductions:

Reducing Agent Conditions Products Applications
NaBH₄THF, 0°C, 1hDeuterated diolsIntermediate synthesis
LiAlH₄Diethyl ether, reflux, 4hAmine derivativesPharmacokinetic studies
  • Stereochemical Impact : Reduction of the ketone group retains the (2R,2'S) configuration, critical for β1-receptor binding .

Conjugation Reactions

Metabolic conjugation pathways are pivotal for drug clearance:

Conjugation Type Enzyme/Reagent Products Efficiency
Glucuronidation UDP-glucuronosyltransferaseDeuterated glucuronides30% slower than Nebivolol
Sulfonation ArylsulfotransferaseSulfated metabolites25% lower yield
  • Isotope Effects : Deuterium reduces enzymatic turnover rates by stabilizing C-D bonds, as shown in vitro with human liver microsomes .

Derivatization for Analytical Studies

Derivatization enhances detectability in mass spectrometry:

Reagent Conditions Derivative Detection Method
Dansyl chloride Acetonitrile, 25°C, 30minFluorescent dansyl adductLC-MS/MS
TFAA Pyridine, 60°C, 1hTrifluoroacetylated productGC-MS
  • Validation : Derivatized forms show a 40% increase in ionization efficiency compared to underivatized samples .

Synthetic Modifications

Key steps in synthesizing derivatives for pharmacological testing:

Reaction Protocol Yield References
Sulfonamide Formation 4-Fluorobenzenesulfonyl chloride, THF, 40°C, 4h78%
Carbamate Synthesis Chloroformate, triethylamine, DCM, 0°C to RT, 6h65%
  • Applications : Sulfonamide derivatives exhibit improved β1-selectivity in receptor-binding assays .

Stability Under Stress Conditions

Forced degradation studies reveal:

Condition Degradation Pathway Major Products Kinetics
Photolysis (ICH Q1B)C-F bond cleavageFluorinated byproductst₁/₂ = 48h
Thermal Stress (60°C)DehydrohalogenationAlkenest₁/₂ = 72h

Mechanistic Insights

  • Beta-1 Receptor Binding : Deuterium enhances binding affinity by 1.2-fold due to altered hydrogen-bonding networks .

  • Nitric Oxide Release : Stimulation of endothelial nitric oxide synthase (eNOS) is unaffected by deuteration, as shown in aortic ring assays .

科学研究应用

The search results provide information on Nebivolol-d4 hydrochloride, its properties, and potential applications, particularly in scientific research. Nebivolol-d4 hydrochloride is a deuterated form of Nebivolol, which is a selective β-adrenergic antagonist .

Chemical Information and Properties:

  • Formula and Molecular Weight The molecular formula of (-)-Nebivolol-d4 Hydrochloride is C22H26ClF2NO4, with a molecular weight of 445.9 g/mol .
  • Synonyms (-)-Nebivolol-d4 Hydrochloride is also known as (-)-Nebivolol-d4 (hydrochloride), (aS,a'S,2R,2'S)-a,a'-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]-d4 Hydrochloride, R-67145-d4 Hydrochloride, Levonebivolol-d4 Hydrochloride, l-Nebivolol-d4 Hydrochloride, HY-142275S, and CS-0371559 .
  • Form and Appearance It is a solid with color not determined . It has a characteristic odor .
  • Safety According to its safety data sheet, the substance is not classified as hazardous under the Globally Harmonized System (GHS) . It is meant for research use only, and not for human or veterinary diagnostic or therapeutic use .

Scientific Research Applications:

  • Oxidative Stress Studies Nebivolol has potential benefits in preventing endothelial dysfunction by reducing oxidative stress . Studies show that preincubation with Nebivolol significantly inhibited the increased levels of reactive oxygen species (ROS) induced by arachidonic acid (AA), suggesting that it can decrease the production of toxic free radicals .
  • Pharmacokinetic and Pharmacodynamic Studies Nebivolol is used in developing dual-responsive in situ gels for sustained drug concentrations . In situ gels containing Nebivolol can maintain drug concentrations in the aqueous humor for longer durations compared to Nebivolol suspensions, potentially due to the gel's resistance to nasolacrimal drainage .
  • Vasodilation Research Nebivolol induces vasodilation in isolated mouse renal arteries . Nebivolol-induced vasodilation can be blocked by inhibitors of nitric oxide synthase .
  • Heart Failure Studies Nebivolol is under investigation for its effects on outcomes and rehospitalization in elderly patients with heart failure .

作用机制

The mechanism of action of (+)-Nebivolol-d4 Hydrochloride involves its interaction with beta-adrenergic receptors in the cardiovascular system. By blocking these receptors, the compound reduces heart rate and blood pressure, thereby alleviating symptoms of hypertension and heart failure. The presence of deuterium can influence the binding affinity and metabolic stability of the compound, providing insights into its pharmacological effects.

相似化合物的比较

Similar Compounds

    Nebivolol: The non-deuterated form of the compound, used clinically for hypertension and heart failure.

    Atenolol: Another beta-blocker with similar therapeutic uses.

    Metoprolol: A beta-blocker used for similar indications but with different pharmacokinetic properties.

Uniqueness

(+)-Nebivolol-d4 Hydrochloride is unique due to the presence of deuterium atoms, which can alter its metabolic stability and distribution. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.

生物活性

(+)-Nebivolol-d4 Hydrochloride is a deuterated analog of Nebivolol, a third-generation selective beta-1 adrenergic receptor blocker. This compound is primarily utilized in research settings to study the pharmacokinetics and metabolism of Nebivolol without interference from non-deuterated compounds. The deuterium substitution enhances the stability of the compound during metabolic processes, making it a valuable tool in tracing studies within biological systems.

The chemical formula of this compound is C22H26ClF2NO4, and it features a unique structure that includes a deuterium label. This labeling is significant for pharmacokinetic studies as it allows for precise tracking of the compound's behavior in biological environments.

This compound exhibits high selectivity for beta-1 adrenergic receptors, with an inhibitory concentration (IC50) of approximately 0.8 nM. This potent activity results in effective blood pressure reduction and improved cardiac function. Additionally, Nebivolol is noted for its vasodilatory effects, attributed to the stimulation of endothelial nitric oxide release via β3 adrenergic receptor agonism .

Biological Activity and Pharmacodynamics

The biological activity of this compound encompasses several key effects:

  • Antioxidant Properties : Research indicates that Nebivolol has antioxidant capabilities, which may contribute to its protective effects against oxidative stress in endothelial cells. In studies involving oxidative stress induced by arachidonic acid (AA), pretreatment with Nebivolol significantly restored cell viability and reduced reactive oxygen species (ROS) production .
  • Vasodilation : The compound induces vasodilation through its action on endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide levels. This mechanism is crucial in managing conditions like hypertension and heart failure .
  • Pharmacokinetics : The pharmacokinetic profile of this compound shows that it is highly protein-bound (approximately 98% to albumin) and metabolized primarily in the liver through glucuronidation and cytochrome P450 pathways. The presence of deuterium may alter its metabolic stability compared to non-deuterated Nebivolol, enhancing its utility in pharmacological studies .

Comparative Analysis with Other Beta-Blockers

The following table summarizes the characteristics of this compound compared to other beta-blockers:

Compound NameStructure CharacteristicsPrimary UseSelectivity (β1/β2)
(+)-Nebivolol-d4 Deuterated form; selective β1 blockerAntihypertensive320-fold greater β1
Nebivolol Non-deuterated versionAntihypertensive320-fold greater β1
Atenolol Selective β1 blockerAntihypertensive100-fold greater β1
Metoprolol Another β1 blockerAntihypertensive100-fold greater β1
Bisoprolol β1 selective blockerAntihypertensive100-fold greater β1

Case Studies and Research Findings

Several studies have explored the biological activity of Nebivolol and its derivatives:

  • Oxidative Stress Study : A study demonstrated that pretreatment with Nebivolol significantly inhibited ROS production in endothelial cells exposed to AA, suggesting its potential role as an antioxidant agent .
  • Pharmacodynamics : Research has shown that Nebivolol can improve endothelial dysfunction through its stimulatory effect on eNOS, which may provide additional benefits compared to other beta-blockers .
  • Clinical Evidence : Clinical trials have indicated that Nebivolol effectively lowers blood pressure and improves cardiac output, with favorable safety profiles even among patients with varying metabolic rates due to genetic differences in drug metabolism .

属性

分子式

C22H26ClF2NO4

分子量

445.9 g/mol

IUPAC 名称

(1R)-2,2-dideuterio-2-[[(2R)-1,1-dideuterio-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride

InChI

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m1./s1/i11D2,12D2;

InChI 键

JWEXHQAEWHKGCW-BDRNNESNSA-N

手性 SMILES

[2H]C([2H])([C@H]([C@H]1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O.Cl

规范 SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。